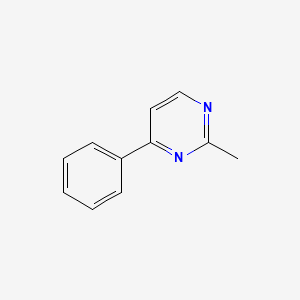
茄碱
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Solasurine is a steroidal alkaloid that can be isolated from the plant Solanum surattense . This compound is known for its potential therapeutic effects and is part of a group of phytochemicals that include saponins, alkaloids, phenols, and glycosides . Solasurine has been studied for its various pharmacological properties, including antimicrobial, anti-larvicidal, anthelmintic, antimalarial, antioxidant, antidiabetic, anti-asthmatic, and anti-cancerous activities .
科学研究应用
Solasurine has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various steroidal compounds.
Biology: Solasurine is studied for its interactions with biological molecules and its potential as a therapeutic agent.
Industry: Solasurine is used in the development of pharmaceuticals and other health-related products.
作用机制
Target of Action
Solasurine, a steroidal alkaloid isolated from Solanum surrattence, primarily targets the C3-like protease, also known as the SARS-CoV-2 main protease . This protease plays a crucial role in the life cycle of the SARS-CoV-2 virus, making it a significant target for therapeutic intervention .
Mode of Action
Solasurine interacts with the C3-like protease at specific amino acids, namely Phe8, Pro9, Ile152, Tyr154, Pro293, Phe294, Val297, and Arg298 . By binding to these sites, Solasurine can potentially inhibit the activity of the protease, thereby interfering with the replication of the virus .
Biochemical Pathways
Its interaction with the c3-like protease suggests that it may influence the viral replication pathway of sars-cov-2
Result of Action
Its interaction with the C3-like protease suggests that it may inhibit the replication of SARS-CoV-2, potentially leading to a decrease in viral load . .
生化分析
Biochemical Properties
Solasurine interacts with the C3-like protease (SARS-CoV-2 main protease) amino acids Phe8, Pro9, Ile152, Tyr154, Pro293, Phe294, Val297, and Arg298 . This interaction suggests that Solasurine may have a role in biochemical reactions involving these proteins.
Cellular Effects
For instance, they can interact with certain proteins and enzymes, potentially influencing cell function, signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Solasurine involves its interaction with the C3-like protease (SARS-CoV-2 main protease) amino acids . This interaction could potentially lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level.
准备方法
Synthetic Routes and Reaction Conditions: Solasurine can be extracted from Solanum surattense using various methods. One common method involves the use of solvents like ethanol or methanol to extract the compound from the plant material . The extract is then purified using techniques such as column chromatography.
Industrial Production Methods: In industrial settings, solasurine is typically extracted from plant sources using large-scale solvent extraction methods. The plant material is first dried and ground into a fine powder. This powder is then subjected to solvent extraction, followed by purification processes like crystallization and chromatography to isolate solasurine .
化学反应分析
Types of Reactions: Solasurine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize solasurine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of solasurine can lead to the formation of various oxidized derivatives, which may have enhanced biological activities .
相似化合物的比较
Solamargine: Another steroidal alkaloid found in Solanum surattense with similar pharmacological properties.
Solasonine: A glycoalkaloid that shares structural similarities with solasurine and exhibits comparable biological activities.
Solanocarpine: A compound with similar therapeutic effects, often found alongside solasurine in plant extracts.
Uniqueness: Solasurine is unique due to its specific interactions with molecular targets like the SARS-CoV-2 main protease, which highlights its potential in antiviral therapies . Its broad spectrum of pharmacological activities also sets it apart from other similar compounds .
属性
IUPAC Name |
(2R,3R,4S,5S,6R)-6-[[(2S,3S,4R,5R,6R)-3,5-dihydroxy-2-methyl-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl]oxyoxan-4-yl]oxymethyl]oxane-2,3,4,5-tetrol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H63NO11/c1-18-8-13-39(40-16-18)19(2)28-26(51-39)15-25-23-7-6-21-14-22(9-11-37(21,4)24(23)10-12-38(25,28)5)49-36-33(45)34(29(41)20(3)48-36)47-17-27-30(42)31(43)32(44)35(46)50-27/h6,18-20,22-36,40-46H,7-17H2,1-5H3/t18-,19+,20+,22+,23-,24+,25+,26+,27-,28+,29+,30-,31+,32-,33-,34-,35-,36+,37+,38+,39-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGEKLQMLYWFVFY-VAVRQHLYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)C)O)OCC8C(C(C(C(O8)O)O)O)O)O)C)C)C)NC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@@H]([C@H]([C@@H](O7)C)O)OC[C@@H]8[C@H]([C@@H]([C@H]([C@@H](O8)O)O)O)O)O)C)C)C)NC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H63NO11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
721.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27028-76-8 |
Source


|
| Record name | Solasurine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027028768 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
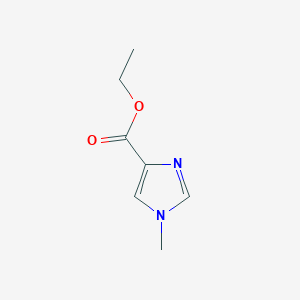
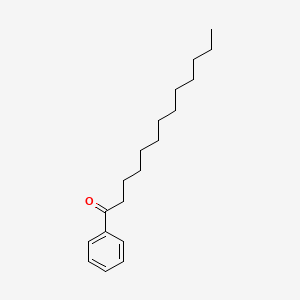
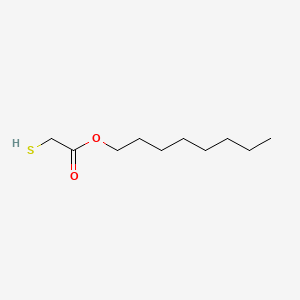
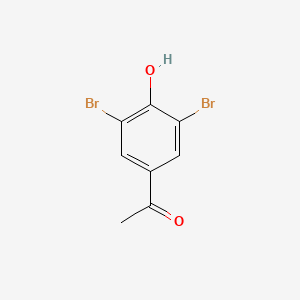

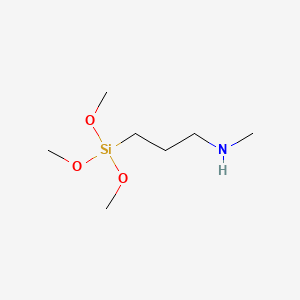
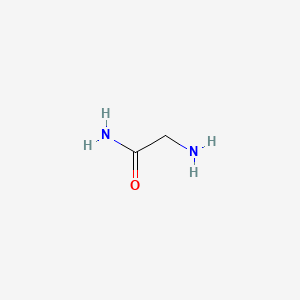
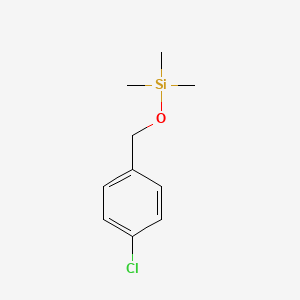
![2-Chloro-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B1583987.png)
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide](/img/structure/B1583989.png)
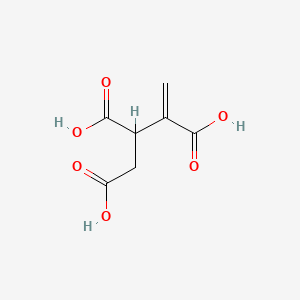
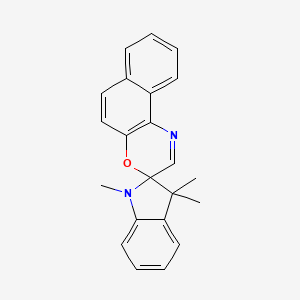
![Methyl 2-[2-thiazolin-2-ylthio]acetate](/img/structure/B1583992.png)
